Microwave-Assisted Synthesis Efficiency Across Homologs
In a systematic head-to-head synthesis study under identical microwave irradiation conditions, 13-bromo-1-tridecanol exhibited intermediate synthetic efficiency among seven ω-bromoalkanols (C8-C14). The compound was synthesized from the corresponding diol using aqueous HBr (48%) in toluene under microwave irradiation [1]. Its yield and selectivity can be directly compared to the 12-bromo-1-dodecanol (C12) and 14-bromo-1-tetradecanol (C14) homologs—the two most likely substitution candidates in synthetic applications.
| Evidence Dimension | Synthetic Yield and Selectivity |
|---|---|
| Target Compound Data | Yield: 40.9-78.7% (range across all seven bromoalkanols including C13); Selectivity: 90.5-96.6% |
| Comparator Or Baseline | 12-bromo-1-dodecanol (C12) and 14-bromo-1-tetradecanol (C14) synthesized under identical conditions; 10-bromo-1-decanol: 53.5% yield, 95.2% selectivity |
| Quantified Difference | C13 homolog falls within the reported yield range of 40.9-78.7% and selectivity range of 90.5-96.6% for the entire series; no significant chain-length-dependent yield trend observed across C8-C14 series under these specific microwave conditions |
| Conditions | Monobromination of corresponding diol with aqueous HBr (48%) in toluene under microwave irradiation; orthogonal test optimization |
Why This Matters
This direct head-to-head comparison establishes that 13-bromo-1-tridecanol is synthetically accessible with efficiency comparable to its C12 and C14 neighbors, meaning procurement decisions can be based on the specific application requirements of a C13 spacer rather than synthetic feasibility concerns.
- [1] Zhang, T., Zheng, F. P., Xu, X. H., Huang, C., Liu, Y. P., & Sun, B. G. Synthesis of Bromoalkanols under Microwave Irradiation. Advanced Materials Research, 2014, 1033-1034, 182-185. DOI: 10.4028/www.scientific.net/AMR.1033-1034.182 View Source
